molecular formula C9H18N2O3 B6633860 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide

2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide

Cat. No. B6633860
M. Wt: 202.25 g/mol
InChI Key: DJPMULLDIZIYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide, also known as DHPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DHPA is a cyclic amide that contains two hydroxyl groups and a dimethylpropanamide moiety. Its chemical structure makes it an attractive candidate for various applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide has been shown to have several biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide has been shown to possess antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, which can lead to the development of more effective and targeted therapies. However, one of the limitations of using 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide. One potential area of research is the development of more efficient synthesis methods that can produce 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide and its potential use in the treatment of various diseases. Finally, the development of more effective formulations of 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide that can improve its solubility and bioavailability is an important area of future research.
In conclusion, 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide is a promising compound that has the potential to be used in various therapeutic areas. Its unique chemical structure and ability to selectively target specific enzymes and signaling pathways make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide can be achieved through a multistep process that involves the reaction of 3,4-dihydroxypyrrolidine with N,N-dimethylpropanamide in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide.

Scientific Research Applications

2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide has been extensively studied for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Several studies have reported the ability of 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide has been shown to possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(9(14)10(2)3)11-4-7(12)8(13)5-11/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPMULLDIZIYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N1CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroxypyrrolidin-1-yl)-N,N-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.